molecular formula C12H20N2O B1416047 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 2137760-85-9

2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one

Cat. No.: B1416047
CAS No.: 2137760-85-9
M. Wt: 208.3 g/mol
InChI Key: RNIPWEIWCRQNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is a chemical building block of significant interest in medicinal chemistry and oncology drug discovery. Its core structure features the 2,7-diazaspiro[3.5]nonane moiety, which is a privileged scaffold in the design of covalent inhibitors . Research indicates that compounds based on the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one framework are potent covalent inhibitors that target the oncogenic KRAS G12C mutant protein . KRAS G12C is a prevalent driver mutation in several solid tumors, including non-small cell lung cancer, and was historically considered an "undruggable" target . These inhibitors function by covalently binding to the cysteine residue at position 12 within the switch-II pocket (S-IIP) of the KRAS G12C protein, thereby blocking its signaling activity and inhibiting cancer cell proliferation . The spirocyclic diazaspiro[3.5]nonane system provides a three-dimensional rigidity that can optimize binding interactions and metabolic stability . This compound serves as a key synthetic intermediate or precursor for researchers developing targeted cancer therapies, providing a versatile template for further structural optimization to enhance potency, selectivity, and metabolic stability . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-cyclopropyl-1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(7-10-1-2-10)14-8-12(9-14)3-5-13-6-4-12/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIPWEIWCRQNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CC3(C2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Diazaspiro Core

Method 1: Cyclization of Diamine Precursors

  • Starting materials: Diamines or amino alcohols with appropriate chain lengths.
  • Procedure: The diamines undergo intramolecular cyclization under acidic or basic conditions, forming the spirocyclic structure. For example, a diamine bearing a suitable leaving group can be cyclized via nucleophilic attack to form the spiro ring.
  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride.
  • Conditions: Mild heating (around 80-120°C) to promote cyclization.

Research Findings: Patents such as WO2023250029A1 describe the synthesis of similar spiro compounds via cyclization of aminoalkyl derivatives, emphasizing the importance of controlling reaction conditions to favor spirocyclic formation.

Introduction of the Ethanone Group

Method 2: Alkylation of the Spirocyclic Amine

  • Starting material: The diazaspiro compound with a free amine.
  • Procedure: Alkylation with ethyl chloroformate or acyl chlorides to introduce the ethanone moiety.
  • Reagents: Acyl chlorides (e.g., acetyl chloride) or ethyl chloroformate.
  • Conditions: Base (e.g., triethylamine) in an aprotic solvent like dichloromethane at low temperature (0°C to room temperature).

Research Findings: Similar strategies are detailed in patents and literature where acylation of amines on spiro frameworks yields the corresponding ethanone derivatives with high efficiency.

Cyclopropyl Group Introduction

Method 3: Cyclopropanation of Unsaturated Precursors

  • Approach: Use of diazocompounds or carbene transfer reagents to install the cyclopropyl group.
  • Reagents: Ethyl diazoacetate or diazomethane derivatives, often catalyzed by transition metals such as copper or rhodium.
  • Procedure: The diazocompound reacts with a suitable alkene or directly with the amine precursor to form the cyclopropyl ring via carbene transfer.
  • Conditions: Anhydrous environment, inert atmosphere, moderate temperatures (around 0-50°C).

Research Findings: Patents and studies indicate that cyclopropanation of aminoalkyl intermediates is a reliable route, with selectivity enhanced by the choice of catalyst and reaction conditions.

Data Tables Summarizing Preparation Methods

Step Method Reagents Catalysts Conditions Key Notes
1. Formation of spiro core Cyclization of diamines Aminoalkyl derivatives p-TsOH, ZnCl₂ 80-120°C, mild heating Control of regioselectivity
2. Ethanone functionalization Acylation Acyl chlorides, ethyl chloroformate Triethylamine 0°C to room temp Protecting groups may be used
3. Cyclopropyl addition Carbene transfer Ethyl diazoacetate Rhodium or copper catalysts 0-50°C, inert atmosphere High stereoselectivity

Research Findings and Notes

  • Patents such as WO2023250029A1 and WO2020005877A1 outline synthetic routes involving cyclization, acylation, and cyclopropanation, emphasizing the importance of reaction conditions and intermediates' stability.
  • Scientific publications report that the key to successful synthesis is the controlled formation of the spirocyclic core followed by selective functionalization with cyclopropyl groups via carbene chemistry.
  • Optimization strategies include using protecting groups for amino functionalities, employing catalysts that favor desired stereochemistry, and fine-tuning reaction temperatures and solvents.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanone group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ethanone group to alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions at the spirocyclic or cyclopropyl moieties.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

    1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Shares the spirocyclic core but differs in the side chain, affecting its biological activity and applications.

    2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}propan-1-one: Similar structure with variations in the alkyl chain, leading to different chemical properties and reactivity.

Uniqueness: 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one stands out due to its specific combination of the cyclopropyl and spirocyclic nonane structures, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of mutant KRAS proteins implicated in various cancers. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H20N2OC_{12}H_{20}N_{2}O with a molecular weight of approximately 208.31 g/mol. Its structure features a cyclopropyl group and a diazaspiro framework, which are critical for its biological interactions.

Recent studies have identified this compound as a covalent inhibitor targeting the KRAS G12C mutant protein. This protein is known for its role in oncogenic signaling pathways, particularly in solid tumors such as non-small cell lung cancer (NSCLC).

Key Findings:

  • Binding Affinity : The compound covalently binds to the cysteine residue at position 12 of the KRAS G12C protein, effectively inhibiting its activity and downstream signaling pathways .
  • Antitumor Activity : In xenograft models using KRAS G12C mutation-positive cell lines (e.g., NCI-H1373), this compound demonstrated significant dose-dependent tumor regression following administration .

Research and Development

The development of this compound involved extensive structure-activity relationship (SAR) studies aimed at optimizing its efficacy and selectivity against KRAS G12C.

Table 1: Structure-Activity Relationship of Related Compounds

Compound NameStructure FeaturesActivity Description
This compoundCyclopropyl + diazaspiroPotent KRAS G12C inhibitor
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneSimilar spiro structureCovalent binder to KRAS
ASP6918Optimized derivativeEnhanced potency and oral bioavailability

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Xenograft Studies : In a study involving NCI-H1373 xenografts, treatment with this compound resulted in significant tumor size reduction compared to control groups .
  • In Vitro Studies : The compound exhibited potent inhibition of cellular proliferation in KRAS G12C mutation-positive cell lines, demonstrating its potential as a therapeutic agent in oncology .

Q & A

Q. Table 1: Comparative Synthesis Approaches

MethodKey ReagentsYield (%)Purity (%)Reference
Pd-catalyzed couplingPd(OAc)₂, XPhos6598
Carboxylate protectionBoc₂O, DCM/DIEA7299

How does the spirocyclic structure enhance binding to KRAS G12C compared to non-spirocyclic analogs?

Answer:
The spirocyclic scaffold provides conformational rigidity, optimizing spatial alignment with KRAS G12C's switch-II pocket. X-ray crystallography (PDB: 8X6R, 1.8 Å resolution) revealed that the 2,7-diazaspiro[3.5]nonane core forms hydrogen bonds with Ala59 and hydrophobic interactions with Val9, achieving a binding affinity (Kd) of 4.3 nM . Non-spirocyclic analogs lack this preorganization, leading to reduced target engagement (ΔKd >10-fold) .

What analytical techniques confirm structural integrity and purity during synthesis?

Answer:

  • X-ray crystallography : Resolved the KRAS-inhibitor complex (PDB: 8X6R), confirming stereochemistry .
  • Chiral HPLC : Baseline separation of enantiomers using a CHIRALPAK IC-3 column (heptane/EtOH/DEA, 85:15:0.1) .
  • NMR/HRMS : ¹H NMR (DMSO-d₆, 600 MHz) shows cyclopropyl protons (δ 0.5–1.2 ppm) and spirocyclic amines (δ 3.1–3.8 ppm). HRMS-ESI confirms molecular identity (<2 ppm error) .

How can computational modeling optimize derivatives for sigma receptor binding?

Answer:
Molecular dynamics simulations and docking studies (e.g., AutoDock Vina) predict interactions with sigma-1 receptor residues Glu172 and Tyr103. Free energy perturbation (FEP) analysis guides substitutions at the cyclopropyl group to improve binding ΔG by 2.1 kcal/mol. Compounds with 2,7-diazaspiro[3.5]nonane scaffolds showed >50-fold selectivity over sigma-2 receptors .

What strategies improve metabolic stability without compromising target affinity?

Answer:

  • Cyclopropyl substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces CYP3A4-mediated oxidation, increasing half-life (t₁/₂) from 1.2 to 4.7 h in human liver microsomes .
  • Spirocyclic rigidity : Limits off-target interactions, maintaining KRAS G12C IC₅₀ <5 nM while improving microsomal stability (CLint: 32 → 12 mL/min/kg) .

How should researchers resolve in vitro vs. in vivo activity discrepancies?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirms target engagement in cells (ΔTm = 4.2°C for KRAS) .
  • LC-MS/MS quantification : Measures intracellular concentrations (e.g., 2.3 µM at 30 mg/kg dose) to correlate with pERK inhibition .
  • Phospho-proteomics : Identifies compensatory pathways (e.g., MAPK reactivation) requiring combination therapies .

What role does the hydrochloride salt form play in formulation?

Answer:
The hydrochloride salt (CAS: 2227205-94-7) improves aqueous solubility (from 0.12 mg/mL to 3.4 mg/mL at pH 3.0) and stability (t₁/₂ >24 months at -20°C). Differential scanning calorimetry (DSC) shows a melting point of 198°C, suitable for lyophilization .

How do crystallography advancements inform KRAS inhibitor design?

Answer:
High-resolution X-ray structures (e.g., 8X6R) reveal:

  • Covalent bonding with Cys12 (distance: 1.7 Å).
  • Water-mediated hydrogen bonds with His95.
    These insights guided the introduction of ethynyl groups to enhance hydrophobic packing (ΔIC₅₀: 8 nM → 2 nM) .

What structural features enable dual targeting of KRAS and sigma receptors?

Answer:
The spirocyclic core's flexibility allows adaptation to distinct binding pockets:

  • KRAS : Rigid core aligns with switch-II pocket.
  • Sigma-1 : Azetidine substitutions (e.g., hydroxyazetidine) engage polar residues.
    Docking scores (Glide XP) show >70% overlap in favorable interaction regions .

How is metabolic stability assessed in preclinical studies?

Answer:

  • Liver microsome assays : Human/rat microsomes quantify intrinsic clearance (CLint). Optimal derivatives show CLint <15 mL/min/kg .
  • Reactive metabolite screening : Glutathione trapping assays identify thiol adducts, guiding structural mitigation (e.g., replacing cyclopropyl with adamantyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.